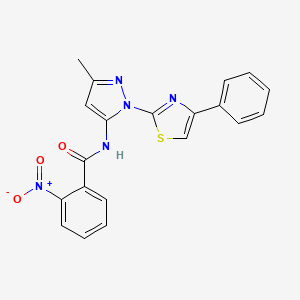

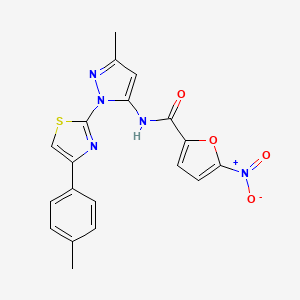

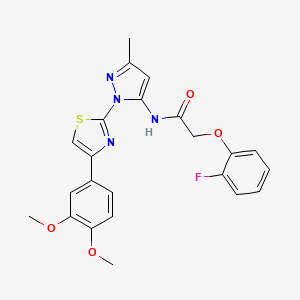

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Vue d'ensemble

Description

Pyrazole is a five-membered heterocyclic compound that contains two nitrogen atoms . Thiazole, another five-membered heterocyclic compound, contains both sulfur and nitrogen . Nitrofuran is a class of organic compounds that consist of a furan ring with a nitro group attached. These components are often found in various bioactive compounds and drugs .

Molecular Structure Analysis

Thiazoles are planar and characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . Pyrazoles also have a planar structure and can form hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involving pyrazole and thiazole derivatives can be quite diverse, depending on the substituents and reaction conditions .Physical And Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor . The physical and chemical properties of a compound depend on its structure and the nature of its substituents.Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, which include the compound , have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various health issues such as aging, cancer, and heart diseases.

Analgesic Properties

Thiazole compounds have been associated with analgesic (pain-relieving) effects . This makes them potential candidates for the development of new pain management drugs.

Anti-Inflammatory Uses

These compounds have also shown anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation such as arthritis, asthma, and autoimmune diseases.

Antimicrobial and Antifungal Applications

Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in combating various bacterial and fungal infections.

Antiviral Properties

Thiazole compounds have been found to exhibit antiviral properties . They could be explored for the development of new antiviral drugs, especially in the light of emerging and re-emerging viral diseases.

Diuretic Effects

Some thiazole derivatives have shown diuretic effects . Diuretics help remove excess water and salt from the body and are used to treat conditions like hypertension and edema.

Anticonvulsant and Neuroprotective Uses

Thiazole compounds have been associated with anticonvulsant and neuroprotective effects . This suggests their potential use in the treatment of neurological disorders such as epilepsy and neurodegenerative diseases.

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been found to act as antitumor or cytotoxic drug molecules . This indicates their potential in cancer therapy, either alone or in combination with other anticancer drugs.

Mécanisme D'action

Target of Action

The compound, also known as N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-nitrofuran-2-carboxamide, belongs to the class of thiazole derivatives . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

An adme analysis was performed on a series of 1,2,3-triazole hybrids with amine-ester functionality, indicating that the compounds possess a favorable profile and can be considered as patient compliant . This suggests that similar compounds may have good bioavailability.

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines . This suggests that the compound may have potential antitumor effects.

Action Environment

The stability of similar compounds against metabolic degradation, their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions have contributed to their enhanced biocompatibility .

Orientations Futures

Propriétés

IUPAC Name |

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O4S/c1-11-3-5-13(6-4-11)14-10-29-19(20-14)23-16(9-12(2)22-23)21-18(25)15-7-8-17(28-15)24(26)27/h3-10H,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQBAVODWMGJHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC=C(O4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

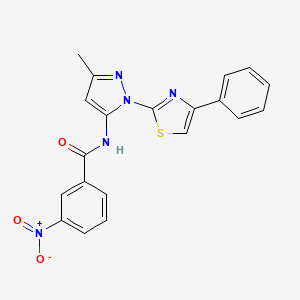

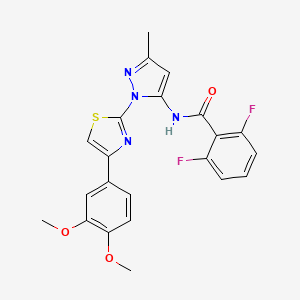

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B3396542.png)

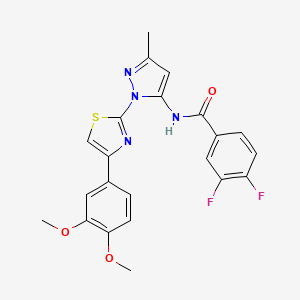

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide](/img/structure/B3396546.png)

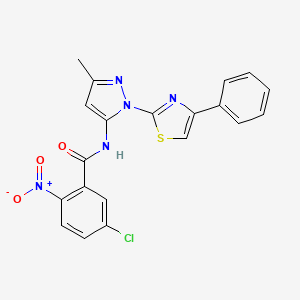

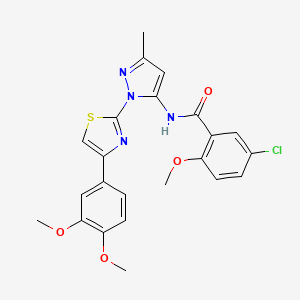

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-chloro-2-methoxybenzamide](/img/structure/B3396554.png)

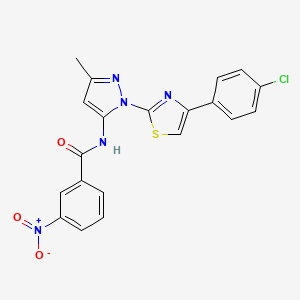

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3396556.png)